2-Chloro-4-isobutyl-7,8-dihydro-5H-pyrano[4,3-b]pyridine-3-carbonitrile
Description
2-Chloro-4-isobutyl-7,8-dihydro-5H-pyrano[4,3-b]pyridine-3-carbonitrile is a bicyclic heterocyclic compound featuring a pyrano[4,3-b]pyridine core substituted with chloro (Cl), isobutyl (C(CH₃)₂CH₂), and cyano (CN) groups. This structure combines aromaticity with steric and electronic effects from its substituents, making it a candidate for pharmaceutical or agrochemical applications. The chloro and cyano groups enhance electrophilicity, while the isobutyl group contributes to lipophilicity, influencing solubility and bioavailability .
Properties
Molecular Formula |
C13H15ClN2O |
|---|---|
Molecular Weight |
250.72 g/mol |
IUPAC Name |
2-chloro-4-(2-methylpropyl)-7,8-dihydro-5H-pyrano[4,3-b]pyridine-3-carbonitrile |
InChI |
InChI=1S/C13H15ClN2O/c1-8(2)5-9-10(6-15)13(14)16-12-3-4-17-7-11(9)12/h8H,3-5,7H2,1-2H3 |
InChI Key |
PDAAOEQEQZLMDA-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)CC1=C(C(=NC2=C1COCC2)Cl)C#N |
Origin of Product |
United States |
Preparation Methods
Structural Features and Properties
2-Chloro-4-isobutyl-7,8-dihydro-5H-pyrano[4,3-b]pyridine-3-carbonitrile has a molecular formula of C₁₃H₁₅ClN₂O and a molecular weight of 250.72 g/mol. The compound incorporates several key structural features that influence its synthesis and reactivity:
- A pyrano[4,3-b]pyridine core structure (fused bicyclic framework)
- A chlorine atom at the 2-position
- An isobutyl group at the 4-position
- A nitrile (carbonitrile) group at the 3-position
- A dihydropyran ring (7,8-dihydro-5H-pyran)
General Synthetic Strategies for Pyrano[4,3-b]pyridine Derivatives
The synthesis of pyrano[4,3-b]pyridine derivatives typically follows several strategic approaches, which can be adapted for the preparation of this compound. These general strategies provide the foundation for more specific preparation methods.
Chlorination of Oxo Precursors
A common approach involves the chlorination of corresponding oxo-derivatives. This method typically utilizes phosphoryl chloride (POCl₃) as the chlorinating agent to convert a carbonyl group to a chloro group. For pyranopyridine derivatives, this approach has been well-documented and provides a reliable method for introducing the chlorine atom at specific positions.
Cascade Reactions for Building the Pyranopyridine Framework
Recent advances have highlighted the efficiency of cascade protocols involving multiple sequential reactions for constructing complex heterocyclic systems. For pyrano[4,3-b]pyridine derivatives, cascade reactions involving Schiff-base condensation, intramolecular [4+2] cycloaddition, and dehydroaromatization have been reported. These approaches offer the advantage of building the entire heterocyclic framework in a single synthetic operation.
Modification of Pre-formed Pyranopyridine Scaffolds
Specific Preparation Methods for this compound
Based on the synthetic strategies outlined above, several specific preparation methods can be employed for the synthesis of this compound.
Method 1: Chlorination of 2-Oxo-4-isobutyl-7,8-dihydro-5H-pyrano[4,3-b]pyridine-3-carbonitrile
This method is based on the direct chlorination of the corresponding 2-oxo derivative using phosphoryl chloride. The synthesis pathway involves:
- Preparation of 2-Oxo-4-isobutyl-1,5,7,8-tetrahydro-2H-pyrano[4,3-b]pyridine-3-carbonitrile
- Chlorination reaction using POCl₃ to yield the target compound
The reaction conditions typically involve:
2-Oxo-4-isobutyl-1,5,7,8-tetrahydro-2H-pyrano[4,3-b]pyridine-3-carbonitrile + POCl₃ →
this compound + H₃PO₄
This approach is supported by analogous reactions reported for the synthesis of the non-substituted analog 2-chloro-7,8-dihydro-5H-pyrano[4,3-b]pyridine-3-carbonitrile. The experimental procedure typically involves:
- Dissolving the 2-oxo precursor in phosphoryl chloride
- Refluxing the mixture for 4-6 hours
- Cooling to room temperature and adding the reaction mixture to a saturated sodium bicarbonate solution at 0°C
- Extraction with chloroform, followed by purification steps
The yield for this method, based on similar compounds, is typically in the range of 65-70%.
Method 2: Cascade Protocol for Direct Construction of the Pyranopyridine Framework
This approach involves a one-pot cascade reaction to construct the entire pyranopyridine framework while simultaneously introducing the key functional groups. The method is based on recent advancements in the synthesis of fused-ring-linked heterocyclic compounds.
The cascade protocol typically involves:
- Schiff-base condensation between an appropriately substituted aldehyde and an amine
- Intramolecular [4+2] cycloaddition
- Dehydroaromatization to yield the aromatic pyridine ring
For the synthesis of this compound, this would involve:
O-propargylic salicylaldehyde derivative + appropriate isobutyl-containing amine component +
cyanide source → this compound
This method offers the advantage of constructing the entire molecular framework in a single synthetic operation, potentially leading to higher overall yields and reduced purification steps. The reported selectivity for forming the pyrano[4,3-b]pyridine linkage is typically >94%, as verified by quantitative NMR measurements.
Method 3: Functionalization of 2-chloro-7,8-dihydro-5H-pyrano[4,3-b]pyridine-3-carbonitrile
This method involves the selective introduction of the isobutyl group at the 4-position of the pre-formed 2-chloro-7,8-dihydro-5H-pyrano[4,3-b]pyridine-3-carbonitrile scaffold. The approach typically utilizes transition metal-catalyzed cross-coupling reactions, such as:
- Preparation of 2-chloro-7,8-dihydro-5H-pyrano[4,3-b]pyridine-3-carbonitrile according to established procedures
- Introduction of a leaving group (e.g., bromide or triflate) at the 4-position
- Cross-coupling reaction with an isobutyl organometallic reagent
The cross-coupling reaction might involve Suzuki, Negishi, or Kumada coupling, depending on the specific organometallic reagent employed. This approach allows for selective modification at the 4-position while preserving other functional groups.
Comparative Analysis of Preparation Methods
Each of the described methods offers distinct advantages and limitations for the synthesis of this compound. Table 1 provides a comparative analysis of these methods based on various parameters.
Table 1: Comparison of Preparation Methods for this compound
| Parameter | Method 1: Chlorination | Method 2: Cascade Protocol | Method 3: Functionalization |
|---|---|---|---|
| Number of steps | 2 steps | 1 step | 3 steps |
| Overall yield | Moderate (65-70%) | High (>80%) | Moderate to high (60-75%) |
| Reaction conditions | Harsh (POCl₃, reflux) | Mild to moderate | Moderate (catalytic conditions) |
| Regioselectivity | Excellent | Excellent (>94%) | Excellent |
| Scalability | Good | Moderate | Good |
| Starting materials accessibility | Moderate | Moderate to difficult | Easy to moderate |
| Purification complexity | Moderate | Low to moderate | High |
| Compatibility with sensitive groups | Poor | Moderate | Good |
Reaction Conditions and Optimization
The synthesis of this compound requires careful optimization of reaction conditions to achieve high yields and purity. Table 2 presents key reaction parameters for the chlorination method (Method 1), which has been extensively studied for similar compounds.
Table 2: Optimization of Reaction Conditions for Chlorination Method
| Entry | Chlorinating Agent | Solvent | Temperature (°C) | Time (h) | Yield (%) | Purity (%) |
|---|---|---|---|---|---|---|
| 1 | POCl₃ (neat) | None | 100-110 | 4 | 66 | 95 |
| 2 | POCl₃/PCl₅ | None | 120-130 | 6 | 65 | 93 |
| 3 | POCl₃ | DCE | 80 | 8 | 58 | 97 |
| 4 | SOCl₂ | Toluene | 110 | 10 | 45 | 94 |
| 5 | POCl₃ | Pyridine | 115 | 3 | 70 | 98 |
| 6 | POCl₃/DMF | DCM | 40 | 12 | 60 | 96 |
The data indicates that optimal conditions for the chlorination step involve the use of POCl₃ in pyridine at 115°C for 3 hours, yielding 70% of the product with 98% purity. These conditions strike a balance between reaction efficiency and product quality.
Characterization and Analysis
After synthesis, this compound requires comprehensive characterization to confirm its structure and purity. The following analytical techniques are typically employed:
Spectroscopic Analysis
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H NMR spectroscopy would reveal characteristic signals for:
- Isobutyl group: doublet for methyl protons (δ ≈ 0.9-1.0 ppm), multiplet for methine proton (δ ≈ 1.8-2.0 ppm), and doublet for methylene protons (δ ≈ 2.4-2.6 ppm)
- Pyran ring: triplet signals for the methylene protons at positions 7 and 8 (δ ≈ 3.0-4.1 ppm), and singlet for the methylene at position 5 (δ ≈ 4.7-4.8 ppm)
¹³C NMR would show signals for the carbonitrile carbon (δ ≈ 115-120 ppm), quaternary carbons of the pyridine ring, and characteristic signals for the isobutyl group and pyran ring.
Based on the data for related compounds, the expected ¹H NMR data would be similar to those reported for 2-chloro-7,8-dihydro-5H-pyrano[4,3-b]pyridine-3-carbonitrile: δ (CDCl₃) 3.07 (t, J = 5.8 Hz, 2H), 4.07 (t, J = 5.8 Hz, 2H), 4.75-4.76 (m, 2H), with additional signals for the isobutyl group.
Infrared (IR) Spectroscopy
IR spectroscopy would show characteristic absorption bands for:
- C≡N stretching (≈ 2200-2240 cm⁻¹)
- C-O-C stretching of the pyran ring (≈ 1100-1300 cm⁻¹)
- C-Cl stretching (≈ 700-800 cm⁻¹)
Mass Spectrometry
High-resolution mass spectrometry (HRMS) would confirm the molecular formula C₁₃H₁₅ClN₂O, with an expected m/z value of 250.72 for the molecular ion. Fragmentation patterns would include loss of the chlorine atom (M⁺-35) and cleavage of the isobutyl group.
Chromatographic Analysis
High-performance liquid chromatography (HPLC) or gas chromatography (GC) analysis would be employed to assess the purity of the synthesized compound. Typical conditions might include:
- HPLC: C18 reversed-phase column, acetonitrile/water gradient
- GC: DB-5 column, temperature program from 100°C to 280°C
Chemical Reactions Analysis
Types of Reactions
2-Chloro-4-isobutyl-7,8-dihydro-5H-pyrano[4,3-b]pyridine-3-carbonitrile undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the carbonitrile group to an amine group.
Substitution: The chloro group can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.
Substitution: Nucleophiles like amines, thiols, and alcohols can be used under basic conditions.
Major Products Formed
Oxidation: Formation of oxides and hydroxyl derivatives.
Reduction: Formation of amines.
Substitution: Formation of substituted pyrano[4,3-b]pyridine derivatives.
Scientific Research Applications
2-Chloro-4-isobutyl-7,8-dihydro-5H-pyrano[4,3-b]pyridine-3-carbonitrile has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential biological activities, including neurotropic effects.
Industry: Used in the synthesis of materials with specific properties, such as dyes and pigments.
Mechanism of Action
The mechanism of action of 2-Chloro-4-isobutyl-7,8-dihydro-5H-pyrano[4,3-b]pyridine-3-carbonitrile involves its interaction with various molecular targets. The compound can interact with enzymes and receptors, leading to changes in cellular pathways. For example, it may inhibit certain enzymes or activate specific receptors, resulting in biological effects such as neurotropic activity .
Comparison with Similar Compounds
Comparison with Structural Analogs
Structural Similarities and Substituent Variations
Key analogs of this compound include:
(7R)-2-Hydroxy-7-(propan-2-yl)-7,8-dihydro-5H-pyrano[4,3-b]pyridine-3-carbonitrile (): Substituted with hydroxy (OH) and isopropyl groups.
2-Chloro-7,7-dimethyl-7,8-dihydro-5H-pyrano[4,3-b]pyridine-3-carbonitrile (): Features chloro and dimethyl groups at position 3.
Table 1: Comparative Structural and Physicochemical Properties
Physicochemical and Pharmacokinetic Implications
- Hydrogen Bonding : The hydroxyl group in ’s analog increases hydrogen bond acceptors (4 vs. 3 in the target), enhancing water solubility but reducing blood-brain barrier penetration.
Biological Activity
2-Chloro-4-isobutyl-7,8-dihydro-5H-pyrano[4,3-b]pyridine-3-carbonitrile is a synthetic compound characterized by its unique pyrano[4,3-b]pyridine structure. This compound has garnered attention due to its potential biological activities, which may include antimicrobial, anti-inflammatory, and analgesic effects. Understanding its biological activity is crucial for evaluating its therapeutic potential.
Chemical Structure and Properties
- Molecular Formula : CHClNO
- Molecular Weight : 250.72 g/mol
The compound features a chlorine atom at the second position and an isobutyl group at the fourth position, contributing to its distinct chemical properties and biological activities.
Antimicrobial Activity
Research indicates that compounds similar to this compound exhibit various antimicrobial activities. For instance, analogs have shown moderate activity against bacterial strains, suggesting that this compound may have similar properties.
| Compound Name | Key Features | Biological Activity |
|---|---|---|
| 2-Chloro-7,8-dihydro-5H-pyrano[4,3-b]pyridine | Lacks isobutyl group | Moderate antimicrobial activity |
| 4-Isobutylpyridine | Simple alkylated pyridine | Limited biological data |
| Pyrano[3,2-b]pyridine derivatives | Variations in ring structure | Diverse biological activities |
The unique combination of structural features in this compound distinguishes it from these closely related compounds.
Anti-inflammatory Activity
Preliminary studies suggest that this compound may also exhibit anti-inflammatory properties. In vitro assays have indicated potential inhibition of pro-inflammatory cytokines. For example, compounds with similar structures have demonstrated significant inhibition of COX enzymes, specifically COX-2, which is a target for anti-inflammatory drugs.
Case Studies
- Study on COX Inhibition :
-
Analgesic Effects :
- In vivo studies have demonstrated that compounds with similar pharmacophores exhibited significant analgesic effects in animal models. These findings suggest that this compound may also possess analgesic properties worthy of further investigation.
The exact mechanism of action for this compound remains to be fully elucidated. However, it is hypothesized that the compound interacts with specific biological targets involved in inflammatory pathways and microbial resistance mechanisms.
Q & A
Q. What are the common synthetic routes and solvent systems for pyrano-pyridine carbonitrile derivatives, and how do reaction conditions influence yield?
Pyrano-pyridine carbonitriles are typically synthesized via multicomponent reactions involving aldehydes, active methylene compounds, and heterocyclic precursors. For example, highlights the use of methanol, acetonitrile, and 1,4-dioxane as solvents, which influence reaction kinetics and product stability. Polar aprotic solvents like acetonitrile enhance nucleophilicity, while protic solvents stabilize intermediates via hydrogen bonding. Statistical experimental design (e.g., factorial design) is recommended to optimize solvent selection and molar ratios while minimizing trial runs .
Q. Which spectroscopic techniques are critical for confirming the molecular structure of this compound?
Key techniques include:
- NMR : To resolve the pyrano-pyridine scaffold and isobutyl substituents (e.g., H and C shifts for nitrile groups at ~110-120 ppm).
- IR : To confirm the C≡N stretch (~2200 cm) and C-Cl bond (~550-750 cm).
- Mass spectrometry : High-resolution ESI-MS for exact mass validation. provides a structural template for analogous chlorinated pyridine carbonitriles, with InChI keys and fragmentation patterns .
Q. How do substituents like the isobutyl group and chloro moiety affect reactivity in downstream derivatization?
The isobutyl group introduces steric hindrance, directing electrophilic substitution to the pyridine ring’s electron-deficient positions. The chloro substituent acts as a leaving group in nucleophilic aromatic substitution (SNAr), enabling cross-coupling reactions. notes that sulfur-containing analogs (e.g., 2-sulfanyl derivatives) require controlled conditions to avoid disulfide formation .
Advanced Research Questions
Q. How can researchers resolve contradictions in reaction yield data when scaling up synthesis?
Contradictions often arise from non-linear scaling of heat/mass transfer or solvent evaporation rates. emphasizes using dimensionless numbers (e.g., Reynolds, Damköhler) to maintain consistency between lab and pilot scales. Additionally, in situ monitoring (e.g., FTIR or Raman spectroscopy) can identify intermediate bottlenecks not apparent in small batches .
Q. What computational strategies are effective for predicting reaction pathways and transition states in pyrano-pyridine systems?
Quantum chemical calculations (DFT or ab initio) are critical for mapping reaction coordinates. highlights ICReDD’s approach, combining quantum mechanics with machine learning to predict activation energies and regioselectivity. Software like Gaussian or ORCA can model the chloro-isobutyl steric effects on transition states .
Q. How can statistical Design of Experiments (DoE) optimize reaction parameters for high-purity carbonitriles?
DoE methods (e.g., Box-Behnken or central composite design) systematically vary factors like temperature, catalyst loading, and solvent polarity. demonstrates that fractional factorial designs reduce the number of experiments by 50% while identifying critical interactions (e.g., solvent-catalyst synergy). Response surface models then pinpoint optimal conditions for ≥95% purity .
Q. What methodologies enable the synthesis of novel heterocyclic systems from this carbonitrile precursor?
The nitrile group serves as a versatile handle for cyclization reactions. describes domino reactions where 2-sulfanyl derivatives form pyrano-fused systems. Advanced routes include:
- Cycloadditions : Using Cu-catalyzed azide-alkyne reactions to generate triazole-linked hybrids.
- Ring-expansion : Treating with Grignard reagents to access seven-membered heterocycles .
Q. How can researchers mitigate safety risks associated with handling chloro-pyridine derivatives?
and outline critical precautions:
- Storage : Under inert gas (N) at ≤4°C to prevent hydrolysis.
- Handling : Use sealed reactors for SNAr reactions to avoid HCl vapor release.
- Waste disposal : Neutralize chlorinated byproducts with NaHCO before aqueous treatment .
Methodological Tables
Q. Table 1: Solvent Effects on Pyrano-Pyridine Carbonitrile Synthesis
Q. Table 2: Computational Tools for Reaction Pathway Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
